molecular formula C11H13NO2S B14455217 Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate CAS No. 74675-57-3

Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate

Cat. No.: B14455217
CAS No.: 74675-57-3
M. Wt: 223.29 g/mol
InChI Key: GMHHALBZGIVFFW-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate is an organic compound that features a sulfanyl group attached to an aminophenyl ring, which is further connected to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate typically involves the reaction of 2-aminothiophenol with ethyl acrylate under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the thiol group of 2-aminothiophenol attacks the β-carbon of ethyl acrylate, followed by the elimination of ethanol to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Commonly used solvents include ethanol and methanol, while bases like sodium hydroxide or potassium carbonate can be employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the ester group can undergo hydrolysis, releasing the active aminophenyl moiety, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[(2-hydroxyphenyl)sulfanyl]prop-2-enoate: Similar structure but with a hydroxyl group instead of an amino group.

    Ethyl 3-[(2-methylphenyl)sulfanyl]prop-2-enoate: Similar structure but with a methyl group instead of an amino group.

Uniqueness

Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate is unique due to the presence of the amino group, which imparts distinct reactivity and potential biological activity compared to its analogs. The amino group can participate in hydrogen bonding and other interactions, making this compound particularly interesting for medicinal chemistry applications.

Properties

CAS No.

74675-57-3

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

ethyl 3-(2-aminophenyl)sulfanylprop-2-enoate

InChI

InChI=1S/C11H13NO2S/c1-2-14-11(13)7-8-15-10-6-4-3-5-9(10)12/h3-8H,2,12H2,1H3

InChI Key

GMHHALBZGIVFFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CSC1=CC=CC=C1N

Origin of Product

United States

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